molecular formula C11H14BBr2NO2 B2556684 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 2064225-87-0

3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B2556684
CAS No.: 2064225-87-0
M. Wt: 362.86
InChI Key: QEXYPVKJJSCBPW-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound characterized by its bromine and boronic acid functionalities. This compound is particularly notable for its utility in organic synthesis, especially in cross-coupling reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

  • Bromination: The starting material, pyridine, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.

  • Borylation: The brominated pyridine is then subjected to borylation using a boronic acid derivative, such as pinacolborane, under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is versatile in organic synthesis and can undergo various reactions, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the boronic acid derivative with an aryl or vinyl halide.

  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.

  • Substitution Reactions: The bromine atoms can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts, base (e.g., sodium carbonate), and solvents like toluene or water.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

  • Biphenyl Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Chemistry:

  • Cross-Coupling Reactions: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and materials science.

  • Catalyst Development: Serves as a precursor for catalysts used in various organic transformations.

Biology:

  • Bioconjugation: Utilized in the labeling and tracking of biological molecules.

  • Drug Development: Potential use in the synthesis of biologically active compounds.

Medicine:

  • Pharmaceutical Synthesis: Employed in the creation of drug candidates and intermediates.

  • Diagnostic Agents: Potential application in the development of diagnostic tools and imaging agents.

Industry:

  • Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

  • Catalyst Production: Serves as a building block for industrial catalysts.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic acid derivative used in cross-coupling reactions.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic acid pinacol ester used as a reagent in organic synthesis.

  • Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: A triphenylamine derivative with boronic acid functionalities.

Uniqueness: 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to its bromine atoms, which provide additional sites for chemical modification and reactivity. This makes it particularly versatile in organic synthesis compared to other boronic acid derivatives.

Properties

IUPAC Name

3,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXYPVKJJSCBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBr2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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